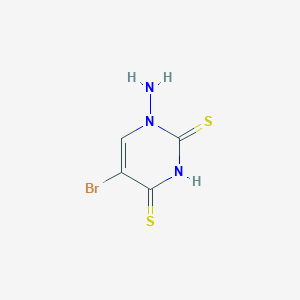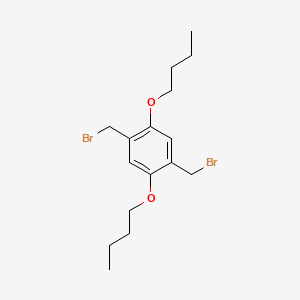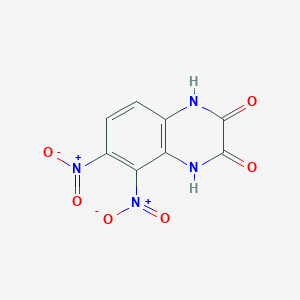![molecular formula C34H38O4 B12564529 6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) CAS No. 189370-98-7](/img/structure/B12564529.png)
6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) is a complex organic compound characterized by its unique structure, which includes phenylethynyl groups and a phenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) typically involves multiple steps:
Formation of the Phenylethynyl Groups: This step involves the Sonogashira coupling reaction between a phenylene diiodide and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Hexanol Groups: The phenylethynyl-substituted phenylene is then reacted with hexanol in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phenylethynyl groups can be reduced to phenyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) has several applications in scientific research:
Materials Science: Used in the development of luminescent materials and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Chemistry: Serves as a building block for more complex molecules and polymers.
Biology and Medicine:
作用機序
The mechanism by which 6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) exerts its effects is largely dependent on its interaction with other molecules. The phenylethynyl groups can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.
類似化合物との比較
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Similar in structure but with a pyrene core instead of a phenylene core.
9,10-Bis(phenylethynyl)anthracene: Another compound with phenylethynyl groups but with an anthracene core.
特性
CAS番号 |
189370-98-7 |
|---|---|
分子式 |
C34H38O4 |
分子量 |
510.7 g/mol |
IUPAC名 |
6-[4-(6-hydroxyhexoxy)-2,5-bis(2-phenylethynyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C34H38O4/c35-23-11-1-3-13-25-37-33-27-32(22-20-30-17-9-6-10-18-30)34(38-26-14-4-2-12-24-36)28-31(33)21-19-29-15-7-5-8-16-29/h5-10,15-18,27-28,35-36H,1-4,11-14,23-26H2 |
InChIキー |
QJRPSQZPTNRKCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2OCCCCCCO)C#CC3=CC=CC=C3)OCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
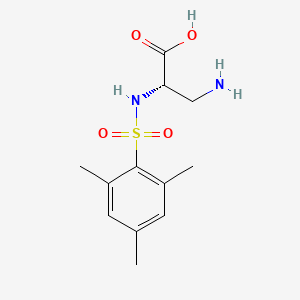
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
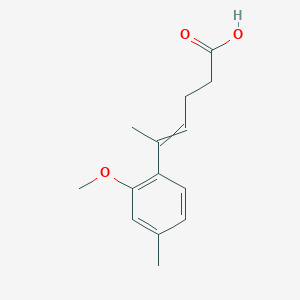
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
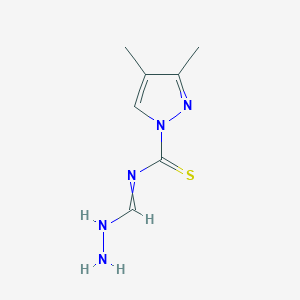
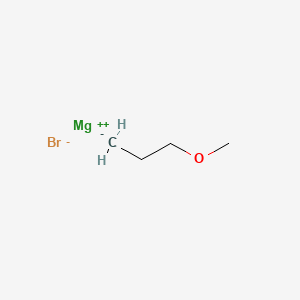
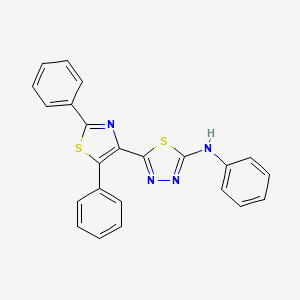
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
